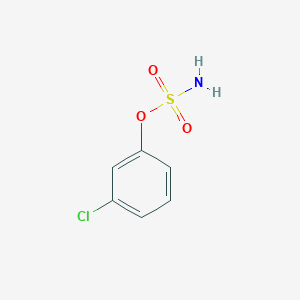

3-Chlorophenyl sulfamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClNO3S |

|---|---|

Molecular Weight |

207.64 g/mol |

IUPAC Name |

(3-chlorophenyl) sulfamate |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10) |

InChI Key |

TZQWRNGURLWASA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OS(=O)(=O)N |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 3 Chlorophenyl Sulfamate and Aryl Sulfamates

Rearrangement Reactions of N-Aryl Sulfamates to C-Sulfonyl Anilines

The transformation of N-aryl sulfamates into C-sulfonyl anilines, a reaction with historical roots in the Tyrer process for producing sulfa dyes, has been the subject of significant mechanistic investigation. chemrxiv.orgnih.gov This rearrangement typically yields para-substituted aniline (B41778) derivatives and is understood to proceed through a distinct intermolecular pathway.

The mechanism of the N-to-C rearrangement of aryl sulfamates has been conclusively established as an intermolecular process. nih.gov Early evidence came from isotopic labeling experiments, such as those conducted by Spillane using ³⁵S, which demonstrated the transfer of the sulfonate group between different molecules rather than within the same molecule. chemrxiv.orgresearchgate.net

More recent studies have employed kinetic isotope effect (KIE) experiments to further probe the mechanism. chemrxiv.orgnih.gov These investigations confirmed the formation of a critical N(sp²)-SO₃ intermediate. chemrxiv.orgnih.govchemrxiv.org The proposed mechanism involves the thermal release of sulfur trioxide (SO₃) from the N-aryl sulfamate (B1201201). This liberated sulfur trioxide then acts as an electrophile in a subsequent electrophilic aromatic substitution (SₑAr) reaction with another aniline molecule present in the reaction mixture. nih.gov This pathway accounts for the observed product distribution and is supported by control experiments where compounds lacking an accessible nitrogen or oxygen lone pair fail to undergo sulfonation under the same conditions. chemrxiv.orgnih.gov

The choice of counterion has a profound impact on the efficiency and selectivity of the sulfamate rearrangement. Research has highlighted the role of the tributylammonium (B8510715) cation, often introduced using tributylsulfoammonium betaine (B1666868) (TBSAB) as a mild sulfamating agent. chemrxiv.orgmdpi.com

Initial studies comparing different salts of N-phenylsulfamate revealed significant counterion effects. When the tributylammonium salt was refluxed in 1,4-dioxane, a small but detectable amount of the para-rearranged product was formed. In contrast, the corresponding sodium salt yielded no rearrangement product under the same conditions, underscoring the crucial role of the cation. mdpi.com The bulky tributylammonium counterion is believed to influence the regioselectivity of the subsequent electrophilic aromatic substitution. It creates steric hindrance around the ortho positions of the aniline, thereby directing the incoming sulfur trioxide electrophile to the less hindered para position. nih.gov Furthermore, temperature can be used to modulate the ortho/para selectivity; higher temperatures have been observed to increase the proportion of the ortho-substituted product. chemrxiv.org

| Entry | Counterion | Solvent | Temperature (°C) | Conversion (%) | Selectivity (para:ortho) |

| 1 | Tributylammonium | 1,4-Dioxane | 101 | Trace | - |

| 2 | Sodium | 1,4-Dioxane | 101 | 0 | - |

| 3 | Tributylammonium | DMF | 120 | High | 10:1 |

| 4 | Tributylammonium | DMF | >120 | High | 5:1 |

| 5 | Tributylammonium | DMSO | 120 | High | - |

This table summarizes findings on the effect of counterions and reaction conditions on the rearrangement of N-aryl sulfamates. Data compiled from multiple studies. chemrxiv.orgnih.govmdpi.com

Radical-Mediated Processes Guided by Sulfamate Esters

Sulfamate esters have emerged as powerful directing groups in radical chemistry, enabling site-selective functionalization of otherwise unreactive C(sp³)–H bonds. nih.govnih.gov These processes are predicated on the generation of a nitrogen-centered radical that orchestrates a specific intramolecular hydrogen-atom transfer event.

The key mechanistic feature of sulfamate-guided radical reactions is an intramolecular 1,6-hydrogen-atom transfer (1,6-HAT). nih.govlookchem.com This process is considered rare, as radical translocations typically favor 1,5-HAT pathways that proceed through more stable six-membered ring transition states. nih.gov

The reaction is initiated by generating a sulfamyl radical from the sulfamate ester. This can be achieved through various methods, including the light-promoted homolysis of an N–Cl or N-Br bond or through photoredox catalysis. nih.govnih.gov Once formed, the nitrogen-centered radical abstracts a hydrogen atom from the γ-carbon of the alkyl chain via a seven-membered ring transition state. lookchem.com This highly selective 1,6-HAT process generates a carbon-centered radical at a specific distal position, which can then be trapped by a variety of reagents in subsequent intermolecular reactions. nih.govresearchgate.net The ability of sulfamate esters to consistently favor this 1,6-HAT pathway provides a complementary strategy to existing methods that target other positions. lookchem.com

The γ-carbon-centered radical generated via the 1,6-HAT process is a versatile intermediate for introducing a range of functional groups.

Chlorination: In a well-established example, N-chlorosulfamate esters are used as radical precursors. nih.govnih.gov Upon initiation with light, the N–Cl bond undergoes homolysis to form the sulfamyl radical. The subsequent 1,6-HAT generates the γ-carbon radical, which is then trapped by a chlorine atom source, often in a radical chain-propagation process, to yield the γ-chloroalkane. nih.govchemistryviews.org This method allows for the selective chlorination of primary, secondary, and tertiary C(sp³)–H bonds. nih.gov

Xanthylation: A similar strategy allows for the introduction of a xanthate group. nih.gov This reaction uses N-xanthylated sulfamate esters as starting materials. researchgate.net Light-initiated reaction promotes the 1,6-HAT to form the γ-carbon radical, which is subsequently trapped to install the xanthate moiety. This transformation provides access to γ-functionalized products that can be further elaborated, for instance, into thiols. nih.gov The directed xanthate-transfer can override electronic biases within the substrate, achieving exquisite γ-selectivity. nih.gov

| Substrate Precursor | Reaction | Functional Group Installed | Position | Selectivity |

| N-Chlorosulfamate Ester | Radical Chlorination | Chlorine | γ | High |

| N-Xanthylated Sulfamate Ester | Radical Xanthylation | Xanthate | γ | Exquisite |

| Sulfamate Ester (N-H) | Giese Reaction | Alkyl | γ | High |

This table provides examples of directed C(sp³)–H functionalization guided by sulfamate esters. nih.govlookchem.comnih.gov

Mechanistic Aspects of Oxidative Addition in Aryl Sulfamate Cross-Coupling Reactions

Aryl sulfamates, which can be readily synthesized from phenols, have gained prominence as effective electrophiles in metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The critical initiating step in the catalytic cycle for these transformations is the oxidative addition of a low-valent metal catalyst, such as Ni(0) or Pd(0), into the aryl carbon–oxygen bond of the sulfamate.

Similarly, for palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of aryl sulfamates, DFT calculations confirm that the oxidative addition of the Pd(0) complex to the aryl sulfamate is the turnover-limiting step. acs.org In polar protic solvents, this process is proposed to occur via a cationic pathway. The initial oxidative addition intermediate can dissociate the sulfamate anion to form a cationic palladium complex, which then proceeds through the rest of the catalytic cycle. acs.org The reactivity trend also shows that electron-poor aryl sulfamates are more facile coupling partners, consistent with the oxidative addition step being nucleophilic attack by the metal center on the aryl system. acs.org The mechanisms can be complex, with studies on related nickel-catalyzed couplings of aryl halides showing potential for both two-electron (concerted) and one-electron (radical) pathways, depending on the specific ligand, aryl halide, and reaction conditions. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles of Sulfamate Esters

Aryl sulfamates, including 3-chlorophenyl sulfamate, exhibit a dual reactivity profile, functioning as both electrophiles and possessing nucleophilic centers. Their utility in chemical transformations is largely defined by the specific reaction conditions and the nature of the interacting reagents. The most prominent role of aryl sulfamates in modern organic synthesis is as electrophilic partners in transition metal-catalyzed cross-coupling reactions. However, the heteroatoms within the sulfamate group also bestow nucleophilic characteristics.

Electrophilic Reactivity in Cross-Coupling Reactions

Aryl sulfamates have emerged as valuable electrophiles, serving as effective surrogates for aryl halides in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgnih.gov This reactivity stems from the ability of the sulfamate group (-OSO₂NR₂) to act as a competent leaving group, facilitating the cleavage of the C(sp²)–O bond, particularly with the aid of transition metal catalysts. acs.orgacs.org Unlike aryl triflates or tosylates, aryl sulfamates offer the advantage of being stable under a wide range of experimental conditions and can also serve as directing groups for C-H functionalization prior to their use in coupling reactions. acs.orgnih.govnih.gov

The electrophilic nature of aryl sulfamates is most commonly exploited in nickel- and palladium-catalyzed reactions. acs.orgacs.org In these transformations, the aryl sulfamate acts as the electrophilic partner, reacting with a variety of nucleophiles.

Key Research Findings in Cross-Coupling Reactions:

Palladium-Catalyzed Amination: Recent studies have demonstrated a broad scope for the palladium-catalyzed amination of aryl sulfamates. A catalyst system involving a palladacycle supported by a phosphine (B1218219) ligand has been shown to efficiently couple various aryl sulfamates with anilines, primary and secondary alkyl amines, N-heterocycles, and even primary amides. acs.orgnih.gov The reaction typically requires a base like sodium tert-butoxide (NaOtBu) and temperatures around 110 °C. acs.orgnih.gov

Nickel-Catalyzed Amination: Nickel catalysts are particularly effective at cleaving the robust C(sp²)–O bonds of aryl sulfamates. nih.govacs.org Methodologies using air-stable nickel precatalysts such as NiCl₂(DME) have been developed for the amination of aryl sulfamates and chlorides, showing tolerance for various functional groups and heterocyclic structures. acs.org

Suzuki-Miyaura Coupling: Aryl sulfamates are effective electrophiles in nickel- and palladium-catalyzed Suzuki-Miyaura reactions, which form C-C bonds with boronic acids. nih.govchemrxiv.org The first instances required high temperatures and catalyst loadings with nickel systems. nih.gov However, the development of highly active palladium precatalysts, such as those using the XPhos ligand, has enabled these reactions to proceed even at room temperature with low catalyst loadings. nih.govnih.gov

Mechanism of Electrophilic Activation: Computational studies, particularly Density Functional Theory (DFT) calculations, have provided insight into the mechanism. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov The oxidative addition of the aryl sulfamate's C–O bond to the low-valent metal center (e.g., Pd(0) or Ni(0)) is often the rate-determining step. acs.orgnih.govuhu-ciqso.es DFT studies on a palladium-XPhos system revealed that bidentate coordination of the ligand, involving an interaction between the biaryl ring of the ligand and the palladium center, is crucial for lowering the energy barrier of this step. nih.gov

The table below summarizes representative cross-coupling reactions where aryl sulfamates act as electrophiles.

| Reaction Type | Catalyst System | Nucleophile | Key Findings & Conditions | Reference(s) |

| Buchwald-Hartwig Amination | Pd-palladacycle / PCyp₂ArXyl₂ | Anilines, Alkylamines, Amides | Broad scope; NaOtBu, 110 °C. Oxidative addition is rate-determining. | acs.orgnih.gov |

| Amination | NiCl₂(DME) / Ligand | Amines | Effective for aryl sulfamates and chlorides; uses a "green" solvent (2-Me-THF). | acs.org |

| Suzuki-Miyaura Coupling | (1-tBu-Indenyl)Pd(XPhos)Cl | Arylboronic acids | Room temperature coupling possible; low catalyst loadings. | nih.govnih.gov |

| Suzuki-Miyaura Coupling | Ni(COD)₂ / PCy₃ | Arylboronic acids | Mechanochemical approach; temperature control improves reactivity. | chemrxiv.org |

| Hiyama-Denmark Coupling | Pd-precatalyst / XPhos | Aryl silanolates | First examples of Hiyama-Denmark reactions using aryl sulfamates. | nih.gov |

Nucleophilic Reactivity Profile

While the electrophilic character of the aryl ring in cross-coupling is well-documented, the sulfamate moiety itself contains lone pairs on its nitrogen and oxygen atoms, giving it nucleophilic potential. The chemical behavior of these sites is more nuanced and often observed in different contexts than cross-coupling reactions.

Nucleophilicity of the Sulfamate Nitrogen: The nitrogen atom of a primary sulfamate (ROSO₂NH₂) can act as a nucleophile. This is analogous to the behavior of sulfonamides, which are known to participate in nucleophilic substitution reactions. For example, aryl sulfonamides can react with tetrachloropyrimidine, where the sulfonamide nitrogen attacks the electron-deficient pyrimidine (B1678525) ring. researchgate.net While direct examples involving this compound as the nucleophile are less common in the literature, the inherent nucleophilicity of the nitrogen is a key feature of the functional group. Protecting the NH protons of the sulfamate group is sometimes necessary to prevent unwanted side reactions during multi-step syntheses, highlighting the reactivity of this site. rsc.org

Nucleophilicity of the Sulfamate Oxygen: The oxygen atoms of the sulfonyl group (-SO₂-) are generally poor nucleophiles due to the delocalization of their lone pairs and the high oxidation state of the sulfur atom. However, they can participate in intramolecular interactions, particularly in the coordination to metal centers during catalytic cycles. nih.gov For instance, in the oxidative addition step of some nickel-catalyzed reactions, a pathway involving the coordination of a sulfonyl oxygen to the nickel center has been proposed. nih.gov

Rearrangement Reactions: The nucleophilic and electrophilic properties within the same molecule can lead to rearrangement reactions. Under thermal conditions, N-aryl sulfamates can rearrange to form para-sulfonyl anilines. nih.govchemrxiv.org This process is thought to proceed via an intermolecular electrophilic aromatic substitution (SₑAr) mechanism, where sulfur trioxide (SO₃) is released from the N-sulfamate and then attacks the electron-rich aniline ring. nih.gov This showcases the sulfamate group as a source of an electrophile (SO₃) rather than acting as a nucleophile itself.

The table below outlines reactions and properties related to the nucleophilic character of sulfamates and related compounds.

| Reactivity Aspect | System | Description | Key Observations | Reference(s) |

| N-Nucleophilicity | Aryl sulfonamides + Tetrachloropyrimidine | The sulfonamide nitrogen acts as a nucleophile, attacking the C-4 and C-2 positions of the pyrimidine ring. | Demonstrates the nucleophilic potential of the sulfonamide nitrogen, which is analogous to the sulfamate nitrogen. | researchgate.net |

| Group Lability/Reactivity | N-Protected Phenol (B47542) O-Sulfamates | The sulfamate NH protons are reactive and can be replaced with protecting groups (e.g., 2,4-dimethoxybenzyl) to enhance stability towards bases and nucleophiles. | Highlights the reactivity of the N-H bond and the potential for the nitrogen to act as a nucleophile or base. | rsc.org |

| Intramolecular Rearrangement | N-Aryl Sulfamates | Thermal rearrangement to para-aminobenzene sulfonic acids. | An intermolecular SₑAr reaction occurs where the sulfamate releases SO₃, which then acts as an electrophile. | nih.govchemrxiv.org |

| Oxygen Coordination | Aryl Sulfamates + Ni(0) | A proposed mechanism for oxidative addition involves a transition state where a sulfonyl oxygen is bound to the nickel center. | Shows the potential for the oxygen atoms to act as Lewis bases (nucleophiles) towards a metal center. | nih.gov |

Theoretical and Computational Chemistry Studies of 3 Chlorophenyl Sulfamate and Analogues

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules. These methods provide a detailed picture of the electronic structure, which governs the chemical and physical properties of the compound.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 3-Chlorophenyl sulfamate (B1201201), DFT is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. The B3LYP functional, a hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly used for these calculations.

The process of geometry optimization provides crucial data on bond lengths, bond angles, and dihedral angles. For analogous sulfonamide compounds, theoretical calculations have shown good agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the computational approach. For instance, in a related chlorinated piperidin-4-one derivative, the piperidine (B6355638) ring was found to adopt a distorted chair conformation. The energy profile of the molecule can also be explored to identify different stable conformers and the energy barriers between them.

Table 1: Representative Calculated Geometrical Parameters for a Sulfonamide Analogue

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| S-O (sulfone) | 1.43 |

| S-N (sulfamate) | 1.65 |

| C-Cl | 1.74 |

| O-S-O Angle | 120.5 |

| C-S-N Angle | 105.2 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Localization)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable.

For sulfonamide derivatives, the HOMO is often localized on the phenyl ring and the nitrogen atom of the sulfamate group, while the LUMO is typically distributed over the sulfonyl group and the phenyl ring. The HOMO-LUMO energy gap for related sulfonamide compounds has been calculated using DFT, providing insights into their electronic properties and reactivity.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Sulfonamide Analogue

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.

For sulfonamide analogues, the MEP surface typically shows negative potential around the oxygen atoms of the sulfonyl group, indicating these are sites for electrophilic interaction. The hydrogen atoms of the amine group often exhibit a positive potential, making them potential sites for nucleophilic interaction. The chlorine atom on the phenyl ring would also influence the charge distribution, creating a region of negative potential.

Calculation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). A high value of β indicates a strong NLO response. For organic molecules, a large dipole moment and a small HOMO-LUMO gap are often associated with enhanced NLO properties.

Theoretical calculations of NLO properties for sulfonamide derivatives have been performed at the DFT level of theory. These studies help in understanding the structure-property relationships and in designing new molecules with desired NLO characteristics. The presence of electron-donating and electron-withdrawing groups in the molecule can significantly influence its NLO response.

Table 3: Representative Calculated NLO Properties for a Sulfonamide Analogue

| Property | Value |

|---|---|

| Dipole Moment (μ) | 5.2 D |

| First-order Hyperpolarizability (β) | 3.5 x 10⁻³⁰ esu |

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the solid state is governed by intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and the physical properties of the material.

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts and Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of neighboring atoms. The analysis of the Hirshfeld surface and the associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Chlorinated Organic Compound Analogue

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| Cl···H | 28.5 |

| C···H | 15.8 |

| O···H | 7.3 |

| Cl···Cl | 1.5 |

| Other | 1.7 |

Identification and Characterization of Hydrogen Bonding Networks

The supramolecular architecture of 3-Chlorophenyl sulfamate and its analogues in the solid state is significantly influenced by hydrogen bonding interactions. The sulfamate moiety (-O-SO₂-NH₂) possesses both hydrogen bond donors (the N-H protons) and acceptors (the oxygen atoms of the sulfonyl group and the ester oxygen). This duality allows for the formation of intricate and stable hydrogen bonding networks.

The specific hydrogen bonding patterns in this compound are expected to involve the amino group of the sulfamate acting as a hydrogen bond donor to the sulfonyl oxygen atoms of a neighboring molecule, forming a characteristic R²₂(8) ring motif. Furthermore, the presence of the chlorine atom on the phenyl ring can lead to weaker C-H···O or C-H···N interactions, further stabilizing the three-dimensional network. One-dimensional coordination polymer chains can be linked into 3D networks by hydrogen bonding between the chains and intercalated molecules. rsc.org The interplay of these various hydrogen bonds dictates the crystal packing and ultimately influences the physicochemical properties of the compound, such as its melting point and solubility.

Computational Modeling for Molecular Recognition and Activity Prediction

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. For this compound and its analogues, which are known to be inhibitors of enzymes such as carbonic anhydrases (CAs) and steroid sulfatase (STS), molecular docking simulations can provide valuable insights into their mechanism of action. nih.gov

In a typical docking study, the three-dimensional structure of the target enzyme is obtained from a protein data bank. The ligand, this compound, is then placed into the active site of the enzyme, and its conformational space is explored to find the most favorable binding pose. The scoring functions used in docking programs estimate the binding free energy, allowing for the ranking of different poses and the prediction of binding affinity.

For sulfamate inhibitors of CAs, docking studies have revealed that the sulfamate group coordinates to the zinc ion in the active site, mimicking the binding of the natural substrate, bicarbonate. The amino group of the sulfamate forms crucial hydrogen bonds with the surrounding amino acid residues, such as threonine, while the phenyl ring can engage in hydrophobic interactions with other residues in the active site. biointerfaceresearch.com The 3-chloro substituent on the phenyl ring can further influence the binding affinity and selectivity by occupying a specific sub-pocket within the active site.

The results from molecular docking simulations can guide the design of novel and more potent sulfamate-based inhibitors by identifying key ligand-target interactions that can be optimized. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Sulfamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfamate derivatives, QSAR models can be developed to predict their enzyme inhibitory potency based on various molecular descriptors.

The first step in a QSAR study is the selection of a diverse set of sulfamate derivatives with known biological activities. A range of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be classified into several categories:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, etc.

Physicochemical descriptors: Lipophilicity (logP), electronic parameters (Hammett constants), etc.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a QSAR model that correlates the descriptors with the biological activity. The quality of the QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the external predictive correlation coefficient (R²pred). nih.gov

A study on a series of sulfamate and sulfamide (B24259) carbonic anhydrase inhibitors utilized the PRECLAV algorithm to identify significant molecular fragments and compute similarity. The database included 65 sulfamates and sulfamides as a calibration set and 51 as a prediction set, with the dependent property being the inhibitory activity against human CA isozymes I, II, IX, and XII. nih.gov

QSAR models for sulfamate derivatives have revealed important correlations between their structural parameters and their enzyme inhibition profiles. For instance, in the case of carbonic anhydrase inhibitors, the molecular shape and size of the sulfamates have been found to be strongly influential on their inhibitory activity. nih.gov The presence of specific molecular fragments, such as a totally substituted benzene (B151609) ring, fluorine, oxygen, and nitro groups, has been shown to increase the activity of inhibitors against certain CA isoforms. nih.gov Conversely, the presence of fragments like unsubstituted carbon, methyl groups, substituted benzene/naphthalene, and amine groups tended to decrease the activity. nih.gov

Interestingly, the lipophilicity of the inhibitors appeared to be a minor factor influencing their CA inhibitory action. nih.gov This suggests that steric and electronic factors play a more dominant role in the binding of these sulfamates to the active site of carbonic anhydrases.

Below is a table summarizing the influence of various structural parameters on the inhibitory activity of sulfamate derivatives against carbonic anhydrases, based on a QSAR study.

| Structural Parameter/Fragment | Influence on CA Inhibition |

| Molecular Shape and Size | Strong Influence |

| Lipophilicity | Minor Influence |

| C₆ (totally substituted benzene) | Increases Activity |

| Fluorine (F) | Increases Activity |

| Oxygen (O) | Increases Activity |

| Nitro (NO₂) group | Increases Activity |

| Unsubstituted Carbon (C) | Decreases Activity |

| Methyl (CH₃) group | Decreases Activity |

| Substituted Benzene/Naphthalene | Decreases Activity |

| Amine (NH) group | Decreases Activity |

These correlations derived from QSAR studies provide a rational basis for the design of new sulfamate derivatives with improved potency and selectivity as enzyme inhibitors.

Theoretical Studies on Ground State Structures and Sulfamyl Transfer Reaction Coordinates

Theoretical studies, particularly those employing quantum chemistry methods, can provide detailed insights into the electronic structure, geometry, and reactivity of molecules like this compound. Low-temperature X-ray crystallography and computational methods can be used to determine and correlate ground state deformations. rsc.org

Structure/reactivity and structure/structure correlations of sulfate (B86663) monoesters and sulfamate esters have revealed similar ground state deformations. rsc.org This similarity suggests that the reaction coordinates for sulfuryl and sulfamyl group transfer are also alike. rsc.org The reaction coordinate represents the minimum energy pathway that a molecule follows during a chemical transformation.

For a sulfamyl transfer reaction, which is a key step in the mechanism of action of many sulfamate-based drugs, the reaction coordinate would describe the breaking of the S-O bond of the sulfamate and the formation of a new bond between the sulfur atom and a nucleophile, often a residue in the active site of an enzyme. Computational studies can map out the potential energy surface of this reaction, identifying the transition state and calculating the activation energy.

Density functional theory (DFT) calculations are a common choice for such studies, as they provide a good balance between accuracy and computational cost. nih.gov By analyzing the geometry and electronic properties of the reactants, transition state, and products along the reaction coordinate, researchers can gain a fundamental understanding of the factors that govern the reactivity of this compound and its analogues. This knowledge is crucial for the design of more effective and stable therapeutic agents.

Structure Activity Relationship Sar Investigations of 3 Chlorophenyl Sulfamate Derivatives

Impact of Aromatic Substituent Position (e.g., 3-Chloro Substitution) on Molecular Activity Profiles

The nature and position of substituents on the aromatic ring of phenyl sulfamates can profoundly influence their biological activity. The presence of a chlorine atom at the 3-position (meta-position) of the phenyl ring in 3-chlorophenyl sulfamate (B1201201) is a key determinant of its molecular activity profile. The chloro group is an electron-withdrawing group, which can affect the electronic properties of the entire molecule. lumenlearning.comlibretexts.org

Research into related series of compounds, such as aminobenzophenones, has shown that the placement of a chloro group can drastically alter cytotoxic and antitubulin activity. nih.gov While a direct comparison for 3-chlorophenyl sulfamate is not explicitly detailed in the provided literature, general principles of SAR suggest that the meta-positioning of the chloro group in this compound likely modulates its interaction with biological targets. The electronic effect of the chlorine atom can influence the pKa of the phenolic oxygen, which has been shown to be a crucial factor in the inhibition of enzymes like estrone (B1671321) sulfatase by phenyl sulfamate derivatives. nih.gov

| Substituent Position | General Electronic Effect | Potential Impact on Activity |

| Ortho (2-position) | Inductive and resonance effects, potential for steric hindrance | Can influence binding orientation and strength |

| Meta (3-position) | Primarily inductive effect | Modulates electronic density of the ring and acidity of the sulfamate group |

| Para (4-position) | Inductive and resonance effects | Can directly influence interactions with target binding pockets |

Systematic Modifications of the Sulfamate Moiety and Resulting Activity Changes

The sulfamate moiety (-OSO₂NH₂) is a cornerstone of the biological activity of this class of compounds. It is often responsible for the molecule's mechanism of action, which can involve the transfer of the sulfamoyl group to the active site of a target enzyme. nih.gov Therefore, systematic modifications to this group have been a major focus of SAR studies.

One common modification is the substitution on the nitrogen atom of the sulfamate group. For example, N-acylated derivatives have been shown to be highly potent in some series of aryl sulfamates. nih.gov However, in other cases, a free, unsubstituted sulfamate group is essential for potent activity. For instance, in a series of arylamide derivatives, the free sulfamate compound was significantly more active than its N-substituted counterparts. core.ac.uk This suggests that the N-substituted sulfamates may act as reversible inhibitors, while the free sulfamates can lead to irreversible inhibition. core.ac.uk

The table below summarizes the effects of common modifications to the sulfamate moiety on biological activity, based on findings from various studies on aryl sulfamates. nih.govcore.ac.uk

| Modification of Sulfamate Moiety | Example | General Impact on Activity |

| N-alkylation | -OSO₂NHR (R = alkyl) | Often leads to a decrease in inhibitory potency |

| N-acylation | -OSO₂NHCOR (R = alkyl/aryl) | Can lead to highly potent compounds in some series |

| N,N-disubstitution | -OSO₂NR₂ (R = alkyl) | Generally results in a significant loss of activity |

| Free Sulfamate | -OSO₂NH₂ | Often required for irreversible enzyme inhibition |

These findings indicate that for optimizing the activity of a compound like this compound, careful consideration must be given to any modification of the sulfamate group, as even minor changes can lead to significant shifts in biological activity.

Conformational Analysis and its Correlation with Molecular Recognition and Efficacy

The three-dimensional conformation of a molecule is critical for its ability to recognize and bind to a biological target, thereby determining its efficacy. For this compound, the key conformational features include the rotational freedom around the phenyl-oxygen and the oxygen-sulfur bonds. The preferred conformation can be influenced by the presence and position of substituents on the aromatic ring.

While specific conformational analysis of this compound is not extensively detailed in the provided search results, studies on related molecules like fenamates (substituted N-phenyl-aminobenzoic acids) highlight the importance of rotational barriers. rsc.org In these molecules, the rotation of a phenyl ring can have a low energy barrier, allowing for a wide range of accessible conformations. rsc.org The presence of the 3-chloro substituent in this compound can influence the preferred rotational angle of the phenyl ring relative to the sulfamate group due to steric and electronic effects.

Elucidation of Design Principles for Optimizing Molecular Functionality in Sulfamate Esters

Based on the SAR investigations of this compound and related aryl sulfamates, several key design principles for optimizing molecular functionality can be elucidated:

Strategic Aromatic Substitution: The position and electronic nature of substituents on the phenyl ring are critical. The 3-chloro substituent in this compound serves as an important electronic modulator. Further optimization could involve exploring other halogens or electron-withdrawing groups at the meta-position or introducing small, non-bulky substituents at other positions to fine-tune activity.

Preservation of the Core Sulfamate Group: For many applications, particularly those involving irreversible enzyme inhibition, maintaining an unsubstituted sulfamate moiety (-OSO₂NH₂) is crucial. core.ac.uk Any modifications to this group should be approached with caution, as they can significantly alter the mechanism of action and potency.

Conformational Control: The design of analogs should consider the impact of structural changes on the molecule's conformational preferences. Introducing substituents that restrict rotational freedom could lock the molecule into a more bioactive conformation, potentially leading to enhanced potency and selectivity.

Bioisosteric Replacements: The sulfamate group is a key pharmacophore. In some instances, replacing it with other bioisosteric groups could lead to compounds with different pharmacological profiles. However, the unique properties of the sulfamate group in terms of its ability to be transferred to enzyme active sites make it a privileged functional group in this context. nih.govnih.gov

Advanced Academic Applications of Sulfamate Esters in Chemical Research

Sulfamates as Versatile Directing Groups in Regioselective C–H Functionalization

The strategic functionalization of carbon-hydrogen (C–H) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simple precursors. In this context, directing groups play a pivotal role by positioning a metal catalyst in proximity to a specific C–H bond, thereby ensuring high regioselectivity. The sulfamate (B1201201) group has been identified as a competent directing group in various metal-catalyzed C–H functionalization reactions. Its ability to coordinate with transition metals facilitates the activation of otherwise inert C–H bonds, typically at the ortho position of an aromatic ring.

While the utility of aryl sulfamates, in general, has been demonstrated in this capacity, a thorough review of the scientific literature reveals a lack of specific studies detailing the application of 3-Chlorophenyl sulfamate as a directing group in regioselective C–H functionalization. Although the electronic properties of the 3-chloro substituent would undoubtedly influence the reactivity and selectivity of such transformations, dedicated research to explore and optimize these reactions with this specific compound has not been reported.

Utility of Aryl Sulfamates as Key Pharmacophoric Scaffolds in Medicinal Chemistry Design

The aryl sulfamate motif is a well-established pharmacophore in medicinal chemistry, most notably for its role in the inhibition of the steroid sulfatase (STS) enzyme, a key target in hormone-dependent cancers. The sulfamate group mimics the endogenous sulfate (B86663) group, leading to irreversible inhibition of the enzyme. This has spurred the development of numerous aryl sulfamate-based drug candidates.

Despite the broad interest in this class of compounds, specific research focusing on This compound as a central pharmacophoric scaffold is not extensively documented. The substitution pattern of the aromatic ring is a critical determinant of the biological activity and selectivity of aryl sulfamate inhibitors. The presence and position of the chloro group on the phenyl ring, as in this compound, would significantly impact its binding affinity and inhibitory potency against various biological targets. However, detailed structure-activity relationship (SAR) studies and the development of drug candidates based on this specific scaffold have not been a prominent feature in the published medicinal chemistry literature.

Coordination Chemistry of Sulfamate-Containing Ligands in Metal Complexes

The sulfamate group, with its nitrogen and oxygen donor atoms, has the potential to act as a ligand in coordination chemistry, forming complexes with a variety of metal ions. The coordination mode of the sulfamate can vary, including monodentate, bidentate, and bridging interactions. The nature of the substituents on the sulfamate can influence the electronic and steric properties of the resulting metal complexes, which in turn can affect their catalytic activity, magnetic properties, and structural features.

A review of the current literature indicates a lack of studies on the coordination chemistry of ligands specifically derived from This compound . While the synthesis and characterization of metal complexes with other sulfamate-containing ligands have been reported, the exploration of this compound in this context remains an open area for research.

Development of Sulfamate-Based Enzyme Modulators

The development of enzyme inhibitors and modulators is a central focus of drug discovery and chemical biology. As mentioned previously, aryl sulfamates are particularly well-known for their ability to inhibit steroid sulfatase. More broadly, the sulfamate moiety is recognized as a versatile functional group for the design of inhibitors for various enzymes, including carbonic anhydrases and proteases.

Specific research has been undertaken on the synthesis of This compound as a potential enzyme inhibitor. In a study focused on the design of small-molecule inhibitors for Sulfatase 2 (Sulf-2) and Extracellular signal-regulated kinase 5 (ERK5), This compound was synthesized as a potential inhibitor. Although detailed biological activity data for this specific compound was not provided in the accessible literature, its synthesis within this research context underscores its relevance as a potential enzyme modulator.

| Compound Name | Structure | Research Context |

| This compound | Chemical structure of this compound | Synthesis as a potential inhibitor of Sulfatase 2 (Sulf-2) and ERK5 |

This documented synthesis of This compound for the purpose of enzyme inhibitor development provides a concrete example of its application in advanced academic research. Further studies would be required to elucidate its inhibitory potency, selectivity, and mechanism of action against these and other enzymatic targets.

Q & A

Q. What are the recommended methods for synthesizing 3-Chlorophenyl sulfamate with high purity?

Synthesis typically involves multi-step reactions, including sulfonation and coupling techniques. For example, reactions may require elevated temperatures (e.g., reflux conditions), anhydrous solvents to prevent hydrolysis, and bases like triethylamine to facilitate nucleophilic substitutions. Purification is achieved via recrystallization or column chromatography to isolate the compound . Advanced characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) ensures structural fidelity and purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- Single-crystal X-ray diffraction for crystallographic validation .

- 1H-NMR and 13C-NMR to confirm molecular structure and substituent positions .

- Infrared (IR) spectroscopy to identify functional groups (e.g., sulfamate bonds) .

- Differential scanning calorimetry (DSC) to assess thermal stability and decomposition profiles . Computational methods, such as DFT-based NMR chemical shift predictions, can supplement experimental data .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal protective equipment (PPE): Use gloves, lab coats, and eye protection.

- Ventilation: Work in a fume hood to avoid inhalation exposure.

- Emergency measures: In case of skin contact, rinse thoroughly with water; for ingestion, seek immediate medical attention .

- Disposal: Follow institutional guidelines for hazardous waste, avoiding release into waterways .

Advanced Research Questions

Q. How can computational methods aid in the structural validation of this compound derivatives?

Density functional theory (DFT) calculations predict NMR chemical shifts and Hirshfeld surface interactions, which stabilize crystal structures (e.g., C...C, Cl...H interactions). These methods validate experimental data and guide synthetic optimization .

Q. What are the thermokinetic considerations for this compound under high-temperature conditions?

Thermokinetic analysis using DSC reveals exothermic decomposition pathways. For example, 1-(3-chlorophenyl)-1H-tetrazole (a related compound) decomposes at 180–220°C, releasing radicals like 3-chlorophenyl and tetrazole. Activation energy calculations (via Arrhenius equations) inform storage and handling protocols .

Q. What methodologies are employed to assess the interaction of this compound with biological targets?

- Enzyme inhibition assays: Evaluate binding affinity to targets like kinases or proteases .

- Molecular docking simulations: Predict interactions with active sites using software like AutoDock .

- Pharmacokinetic studies: Measure absorption, distribution, and metabolism in vitro (e.g., liver microsome assays) .

Q. How do environmental factors influence the stability and decomposition pathways of this compound?

- pH sensitivity: Acidic/basic conditions may hydrolyze sulfamate bonds, forming chlorophenol derivatives.

- Oxidative environments: Sulfur-containing groups (e.g., sulfonyl) may oxidize to sulfoxides or sulfones, altering bioactivity .

- Photodegradation: UV exposure can cleave aryl-chlorine bonds, necessitating light-protected storage .

Methodological Considerations

- Contradictions in Data: Some studies report low toxicity for sulfamates, while others note their conversion to toxic carbamate analogues under specific conditions. Researchers must validate stability in their experimental setups .

- Synthetic Optimization: Reaction yields improve with controlled anhydrous conditions and catalyst screening (e.g., Pd-based catalysts for coupling reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.